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dimethylpyrimidin-2-amine

Cat. No.: B1350416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-N,N-dimethylpyrimidin-2-amine is a substituted pyrimidine derivative. While

specific literature detailing the CAS number, experimental protocols, and biological activity of

this exact compound is not readily available, this guide provides a comprehensive overview of

its probable synthetic route based on established chemical principles and data available for its

precursors. The pyrimidine core is a common scaffold in medicinal chemistry, and its

derivatives are known to exhibit a wide range of biological activities. This document outlines the

synthesis of a key precursor, 2,4,6-trichloropyrimidine, and proposes a subsequent reaction to

yield the target compound.

Proposed Synthetic Pathway
The most plausible synthetic route to 4,6-dichloro-N,N-dimethylpyrimidin-2-amine involves a

nucleophilic aromatic substitution reaction between 2,4,6-trichloropyrimidine and

dimethylamine. The chlorine atom at the 2-position of the pyrimidine ring is generally the most

susceptible to nucleophilic attack, followed by the 4- and 6-positions. By controlling the reaction

stoichiometry and conditions, selective monosubstitution can be achieved.
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Precursor Synthesis

Final Product Synthesis

Barbituric Acid

2,4,6-Trichloropyrimidine

Chlorination

1. POCl₃
2. PCl₅ or (PCl₃ + Cl₂)

4,6-dichloro-N,N-dimethylpyrimidin-2-amine

Nucleophilic Substitution

Dimethylamine (HN(CH₃)₂)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine.

Experimental Protocols
Synthesis of 2,4,6-Trichloropyrimidine from Barbituric
Acid
This procedure is based on established methods for the chlorination of barbituric acid.[1]

Materials:

Barbituric acid

Phosphorus oxychloride (POCl₃)

Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)

Dimethylaniline (optional, as catalyst)
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Procedure:

Step 1: Reaction with Phosphorus Oxychloride. In a reaction vessel equipped with a reflux

condenser and a stirrer, barbituric acid is reacted with an excess of phosphorus oxychloride.

The reaction can be carried out in the presence of a catalyst such as dimethylaniline. The

mixture is heated, typically at a temperature ranging from 70°C to 115°C.

Step 2: Reaction with Phosphorus Pentachloride. Following the initial reaction, phosphorus

pentachloride (or reactants that form it in situ, like phosphorus trichloride and chlorine gas) is

added to the reaction mixture.

Work-up and Isolation. After the reaction is complete, the excess phosphorus oxychloride

and the product, 2,4,6-trichloropyrimidine, are separated from the reaction mixture, typically

by distillation. The crude product can be further purified by extraction and recrystallization.

An aqueous work-up is also possible, although it can be more complex for large-scale

synthesis.[1]

Data Presentation
As specific experimental data for 4,6-dichloro-N,N-dimethylpyrimidin-2-amine is not

available in the cited literature, the following table summarizes the properties of the key

precursor, 2,4,6-trichloropyrimidine.

Property Value Reference

Molecular Formula C₄HCl₃N₂

Molecular Weight 183.42 g/mol

Appearance
Colorless to light yellow solid

or liquid

Melting Point 26-29 °C

Boiling Point 211-213 °C
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Proposed Synthesis of 4,6-dichloro-N,N-
dimethylpyrimidin-2-amine
The following is a generalized protocol for the amination of 2,4,6-trichloropyrimidine.

Materials:

2,4,6-Trichloropyrimidine

Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)

A suitable solvent (e.g., ethanol, THF, or acetonitrile)

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), if necessary

Procedure:

Dissolve 2,4,6-trichloropyrimidine in a suitable anhydrous solvent under an inert atmosphere

(e.g., nitrogen or argon).

Cool the solution in an ice bath.

Slowly add one equivalent of dimethylamine solution to the cooled reaction mixture. A base

may be added to scavenge the HCl byproduct.

Allow the reaction to warm to room temperature and stir for a specified period. The reaction

progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Upon completion, the reaction mixture is typically quenched with water and extracted with an

organic solvent.

The organic layer is then washed, dried, and concentrated under reduced pressure to yield

the crude product.

Purification can be achieved by column chromatography or recrystallization.
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Note: The regioselectivity of the reaction is crucial. While the 2-position is the most reactive,

disubstituted and trisubstituted products can form, especially with excess dimethylamine or

under forcing conditions. Therefore, careful control of stoichiometry and reaction conditions is

essential to maximize the yield of the desired monosubstituted product.

Logical Workflow for Synthesis and
Characterization
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Caption: Workflow for the synthesis and subsequent characterization of the target compound.
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Conclusion
This technical guide provides a scientifically grounded pathway for the synthesis of 4,6-
dichloro-N,N-dimethylpyrimidin-2-amine, a compound for which specific literature is scarce.

The proposed synthesis leverages the known reactivity of pyrimidine systems, starting from the

well-established precursor, 2,4,6-trichloropyrimidine. Researchers and drug development

professionals can use this guide as a foundational document for the preparation and

subsequent investigation of this and similar pyrimidine derivatives. It is important to note that

the proposed experimental protocols are generalized and would require optimization and

validation in a laboratory setting. Further research is warranted to isolate and characterize 4,6-
dichloro-N,N-dimethylpyrimidin-2-amine and to explore its potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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